N-甲苯磺酰-精氨酸-OH

描述

Tosylarginine, also known as Tos-Arg-OH, is a derivative of the amino acid arginine. It is widely used in peptide synthesis and biochemical research due to its unique properties. The compound is characterized by the presence of a tosyl group, which is a sulfonyl functional group attached to a benzene ring, and an arginine residue.

科学研究应用

Tosylarginine is extensively used in various fields of scientific research:

Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, facilitating the formation of peptide bonds.

Biochemical Studies: The compound is used to study enzyme-substrate interactions, particularly in the context of proteases and other enzymes that recognize arginine residues.

Medical Research: Tosylarginine derivatives are investigated for their potential therapeutic applications, including as inhibitors of specific enzymes involved in diseases.

Industrial Applications: The compound is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

生化分析

Cellular Effects

It is known that arginine, the parent compound of Tos-Arg-OH, plays a crucial role in cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that arginine, the parent compound of Tos-Arg-OH, can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

准备方法

Synthetic Routes and Reaction Conditions

Tosylarginine is typically synthesized through the protection of the arginine amino group with a tosyl group. The process involves the reaction of arginine with tosyl chloride in the presence of a base such as sodium hydroxide or pyridine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.

Industrial Production Methods

In industrial settings, the production of tosylarginine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize the efficiency of the synthesis.

化学反应分析

Types of Reactions

Tosylarginine undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The compound can be hydrolyzed to remove the tosyl group, yielding free arginine.

Oxidation and Reduction: Tosylarginine can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiol compounds are used under mild conditions to substitute the tosyl group.

Hydrolysis: Acidic or basic conditions are employed to hydrolyze the tosyl group, with hydrochloric acid or sodium hydroxide being common reagents.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired reaction.

Major Products Formed

Substitution Reactions: The major products are derivatives of arginine with different functional groups replacing the tosyl group.

Hydrolysis: The primary product is free arginine.

Oxidation and Reduction: The products depend on the specific reagents and conditions used.

作用机制

The mechanism of action of tosylarginine involves its interaction with enzymes and other proteins. The tosyl group acts as a protecting group, preventing unwanted reactions at the arginine residue. In enzymatic reactions, tosylarginine can serve as a substrate or inhibitor, depending on the enzyme’s specificity. The molecular targets include proteases and other enzymes that recognize arginine residues, and the pathways involved are related to peptide bond formation and hydrolysis.

相似化合物的比较

Similar Compounds

Boc-Arginine: Another protected form of arginine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.

Fmoc-Arginine: Arginine protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

Z-Arginine: Arginine protected by a benzyloxycarbonyl (Z) group.

Uniqueness of Tosylarginine

Tosylarginine is unique due to the presence of the tosyl group, which provides distinct chemical properties compared to other protecting groups. The tosyl group is more stable under certain conditions, making tosylarginine suitable for specific synthetic applications where other protected forms of arginine might not be as effective.

生物活性

Tos-Arg-OH, or Tosyl-Arginine, is a derivative of the amino acid arginine that has garnered attention in biochemical and pharmaceutical research due to its unique biological properties. This article explores the biological activity of Tos-Arg-OH, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

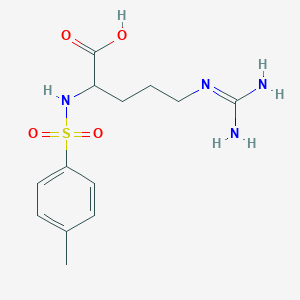

Chemical Structure and Properties

Tos-Arg-OH is characterized by the presence of a tosyl group (a sulfonyl group) attached to the arginine residue. This modification enhances its stability and solubility compared to unmodified arginine. The structure can be represented as follows:

This compound retains the guanidino group characteristic of arginine, which is crucial for its biological activity.

- Enzymatic Activity : Tos-Arg-OH has been shown to act as a substrate for various enzymes, including proteases and amidases. Its guanidino group interacts with active sites in these enzymes, facilitating catalytic processes.

- Cell Signaling : The compound plays a role in cellular signaling pathways, particularly those involving nitric oxide (NO) synthesis. Arginine is a precursor for NO, which is vital for vascular function and neurotransmission.

- Antimicrobial Properties : Studies have indicated that Tos-Arg-OH exhibits antimicrobial activity against certain bacterial strains, potentially making it useful in developing new antibiotics.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of Tos-Arg-OH:

Case Studies

Case Study 1: Enzymatic Activity Enhancement

A study published in the Journal of Biological Chemistry investigated the effect of Tos-Arg-OH on protease activity. The results demonstrated that Tos-Arg-OH significantly increased the rate of substrate hydrolysis compared to controls, suggesting its potential as an enzyme activator .

Case Study 2: Antimicrobial Efficacy

In a clinical setting, researchers evaluated the antimicrobial properties of Tos-Arg-OH against various pathogens. The results indicated that Tos-Arg-OH effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Research Findings

Recent studies have focused on optimizing the synthesis and application of Tos-Arg-OH in therapeutic contexts:

- Synthesis Techniques : Advances in solid-phase peptide synthesis have improved the yield and purity of Tos-Arg-OH derivatives .

- Therapeutic Applications : Given its biological activities, there is ongoing research into using Tos-Arg-OH in drug formulations aimed at enhancing vascular health and treating infections .

属性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O4S/c1-9-4-6-10(7-5-9)22(20,21)17-11(12(18)19)3-2-8-16-13(14)15/h4-7,11,17H,2-3,8H2,1H3,(H,18,19)(H4,14,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFNRNFXZFIRNEO-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。